molecular formula C16H19N3O3S B5525108 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide

Cat. No. B5525108
M. Wt: 333.4 g/mol
InChI Key: PEJWAIBNAKADAB-RISCZKNCSA-N
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Description

Nicotinamide derivatives play significant roles in medicinal chemistry due to their wide range of biological activities. The compound shares structural similarities with nicotinamide and is expected to exhibit unique properties and potential biological relevance.

Synthesis Analysis

Synthesis strategies for nicotinamide derivatives often involve complex reactions that introduce specific functional groups to achieve desired biological activities. For instance, an efficient protocol for synthesizing nicotinate derivatives through copper-mediated cleavage of isoxazoles has been developed, where DMSO serves as a one-carbon surrogate, demonstrating the versatility in constructing nicotinamide frameworks (Kumar & Kapur, 2020).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including their conformation and stereochemistry, significantly influences their biological activities. Structural studies can provide insights into the molecular basis of their function. For example, the crystal structure analysis of human nicotinamide N-methyltransferase in complex with nicotinamide has revealed the structural basis for substrate recognition, highlighting the importance of specific residues in enzyme catalysis (Peng et al., 2011).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions that modify their chemical properties, influencing their pharmacological profiles. The reactivity of 4-vinyl isoxazoles in the copper-mediated synthesis of pyridines, employing DMSO as a one-carbon surrogate, is an example of the chemical versatility of nicotinamide-related compounds (Kumar & Kapur, 2020).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting points, and crystalline structure, affect their formulation and bioavailability. Research on the stabilization of multicompartment crystals of nicotinamide with N-containing aromatic dicarboxylic acids shows the impact of physical properties on drug design (Das & Baruah, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of nicotinamide derivatives, are critical for their biological functions. For instance, the study on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution provides insights into the chemical behavior of these compounds in different environments (Chakravarthy, Mohana, & Kumar, 2014).

Scientific Research Applications

Enzyme Interaction and Inhibition

  • Structure-Activity Relationship and Inhibition : Small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) have been identified, showing a range of activities. A study by Neelakantan et al. (2017) developed structure-activity relationships (SARs) for NNMT inhibitors, identifying quinoliniums as a promising scaffold with low micromolar NNMT inhibition. This indicates the potential role of such compounds in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Metabolic Pathways

  • Regulation of Hepatic Nutrient Metabolism : Hong et al. (2015) found that suppression of hepatic NNMT expression in vivo alters glucose and cholesterol metabolism. They identified that the metabolic effects of NNMT in the liver are mediated by its product MNAM, suggesting a novel regulatory pathway for vitamin B3, which might offer new opportunities for metabolic disease therapy (Hong et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition Effect : A study by Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. They found that these inhibitors suppress both anodic and cathodic processes and behave as mixed-type corrosion inhibitors, adhering to the Langmuir isotherm model. This highlights the potential use of nicotinamide derivatives in industrial applications related to corrosion prevention (Chakravarthy et al., 2014).

Role in Cancer and Metabolic Disorders

  • NNMT in Cancer and Metabolic Diseases : The overexpression of NNMT has been linked to a variety of diseases, including cancers and metabolic disorders. Studies have shown that NNMT impairs the methylation potential of cancer cells, leading to an altered epigenetic state, which includes hypomethylated histones and heightened expression of pro-tumorigenic gene products (Ulanovskaya et al., 2013). Similarly, another study by Kannt et al. (2018) reported a small molecule analog of NA that inhibits NNMT activity, reduces MNA levels, and drives insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease (Kannt et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific proteins or enzymes in the body. The isoxazole ring, in particular, is found in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The study of this compound could open up new avenues of research in various fields. For example, it could be investigated for potential medicinal properties, or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-6-12(22-19-10)7-11-8-21-9-14(11)18-15(20)13-4-3-5-17-16(13)23-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,20)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJWAIBNAKADAB-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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